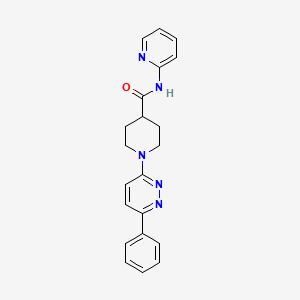

1-(6-phenylpyridazin-3-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide

Description

1-(6-Phenylpyridazin-3-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine-4-carboxamide core substituted with a 6-phenylpyridazin-3-yl group and a pyridin-2-yl amide moiety. Analogs with modifications to the pyridazine substituents or amide groups have been investigated for diverse therapeutic applications, including antiviral, anti-inflammatory, and enzyme inhibitory activities .

Properties

IUPAC Name |

1-(6-phenylpyridazin-3-yl)-N-pyridin-2-ylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O/c27-21(23-19-8-4-5-13-22-19)17-11-14-26(15-12-17)20-10-9-18(24-25-20)16-6-2-1-3-7-16/h1-10,13,17H,11-12,14-15H2,(H,22,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHWKKDXBQPIEEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=CC=CC=N2)C3=NN=C(C=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-phenylpyridazin-3-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Phenylpyridazinyl Intermediate: The synthesis begins with the preparation of the phenylpyridazinyl intermediate. This can be achieved through the reaction of phenylhydrazine with a suitable pyridazine derivative under reflux conditions.

Coupling with Piperidine: The phenylpyridazinyl intermediate is then coupled with piperidine-4-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Introduction of the Pyridinyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-(6-phenylpyridazin-3-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridinyl and phenylpyridazinyl groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(6-phenylpyridazin-3-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.

Biological Studies: It is used as a probe in biological studies to understand its interaction with various biomolecules and cellular pathways.

Mechanism of Action

The mechanism of action of 1-(6-phenylpyridazin-3-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various cellular pathways. For example, it may inhibit the activity of certain kinases or interact with neurotransmitter receptors, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related piperidine-4-carboxamide derivatives and their key attributes:

*Calculated based on structural analysis.

Key Structural and Functional Insights:

Pyridazine Modifications: Phenyl vs. Chloro Substituent (): The electron-withdrawing chloro group may enhance metabolic stability but reduce binding affinity in certain enzymatic targets .

Amide Group Variations: Pyridin-2-yl vs. Pyridin-3-ylmethyl (): The pyridin-2-yl group in the target compound provides a rigid, planar structure, favoring π-π stacking interactions. In contrast, the pyridin-3-ylmethyl substituent introduces a flexible methylene linker, which may alter binding kinetics .

Biological Implications :

- While direct activity data for the target compound are unavailable, analogs like the mPGES-1 inhibitor (compound 118, ) and SARS-CoV-2 entry inhibitors () highlight the therapeutic relevance of this structural class. Modifications to the pyridazine and amide regions are critical for optimizing potency and selectivity .

Biological Activity

1-(6-phenylpyridazin-3-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide is a compound of significant interest due to its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and relevant research findings.

- Molecular Formula : C22H23N5O

- Molecular Weight : 373.5 g/mol

- CAS Number : 1105212-56-3

The compound exhibits its biological activity primarily through modulation of specific biological pathways. It has been studied for its potential as an inhibitor of various enzymes and receptors involved in disease processes.

Biological Activity Overview

- Antiviral Activity :

- The compound has been evaluated for its antiviral properties, particularly against HIV and other viral pathogens. In vitro studies have indicated moderate antiviral activity, with certain derivatives showing efficacy against coxsackievirus B (CVB) and herpes simplex virus type 1 (HSV-1) .

- Table 1 summarizes the antiviral efficacy of selected derivatives:

| Compound | Virus Target | EC50 (µM) | CC50 (µM) |

|---|---|---|---|

| 3f (Benzyl) | CVB | 92 | 100 |

| 3g (Fluorophenyl) | HSV-1 | 54 | 92 |

-

Antibacterial and Antifungal Activity :

- The compound's derivatives have also been tested against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa, as well as fungal strains like Candida albicans .

- Results indicated that certain derivatives possess notable antibacterial and antifungal properties, contributing to their potential therapeutic applications.

-

Kynurenine Pathway Modulation :

- Recent studies have highlighted the compound's role in modulating the kynurenine pathway, which is crucial in neurodegenerative diseases like Huntington's disease. The compound acts as a selective inhibitor of kynurenine monooxygenase (KMO), enhancing neuroprotective metabolites while suppressing neurotoxic ones . This suggests a potential application in treating neurodegenerative disorders.

Case Studies

Several case studies provide insights into the practical applications of this compound:

- Neuroprotective Effects :

- Antiviral Efficacy :

Q & A

Q. Basic

- NMR spectroscopy : ¹H and ¹³C NMR to confirm piperidine ring conformation, pyridazine/pyridine substituents, and carboxamide connectivity.

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., 443.5 g/mol for C₂₆H₂₉N₅O₂).

- HPLC : Purity assessment (>95% via reverse-phase C18 columns).

Discrepancies in NOESY or COSY spectra may indicate stereochemical ambiguities requiring X-ray crystallography .

How to address contradictions in reported biological activity data between this compound and analogs?

Advanced

Contradictions arise due to:

- Structural variations : Substitution at the pyridine or pyridazine ring alters receptor binding.

- Purity differences : Impurities >5% skew IC₅₀ values in enzyme assays.

Resolution strategies :- Reproduce assays under standardized conditions (e.g., ATP concentration in kinase assays).

- Use isogenic cell lines to minimize variability in cellular uptake studies.

- Compare with structurally validated analogs (e.g., N-benzyl derivatives) to isolate SAR trends .

What are common synthetic impurities, and how are they mitigated?

Q. Basic

- Unreacted intermediates : Traces of piperidine precursors (detected via TLC).

- By-products : Hydrolyzed carboxamide (e.g., free carboxylic acid) due to moisture.

Mitigation :- Anhydrous conditions for amide bond formation.

- Gradient elution in chromatography (hexane:EtOAc 3:1 to 1:2) to separate impurities .

What computational methods predict the compound’s binding mode with kinase targets?

Q. Advanced

- Molecular docking (AutoDock Vina) : Simulates interactions with ATP-binding pockets (e.g., EGFR kinase).

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories.

- QSAR models : Correlate substituent electronegativity (e.g., pyridazine vs. pyrimidine) with inhibitory potency.

Validated against crystallographic data (PDB: 4HJO) to refine docking poses .

How does solvent choice impact the stereoselectivity of the piperidine ring formation?

Q. Advanced

- Polar aprotic solvents (DMF, DMSO) : Favor axial attack, leading to cis-piperidine isomers.

- Non-polar solvents (toluene) : Promote equatorial attack for trans-isomers.

Evidence : In DMF, cis:trans ratios of 8:1 are observed via ¹H NMR coupling constants (J = 10–12 Hz for cis) .

What in vitro assays are recommended for preliminary pharmacological profiling?

Q. Basic

- Kinase inhibition : ADP-Glo™ assay for IC₅₀ determination against EGFR or BRAF.

- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7).

- Solubility : Shake-flask method in PBS (pH 7.4) to guide formulation studies.

Dose-response curves (1 nM–100 µM) are standard .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.